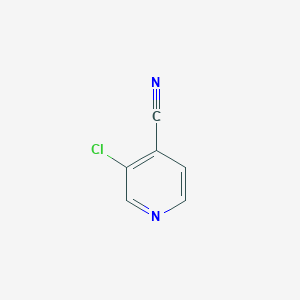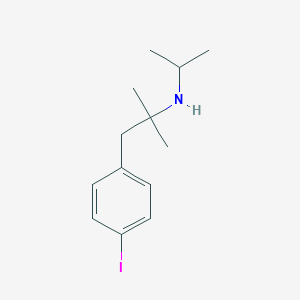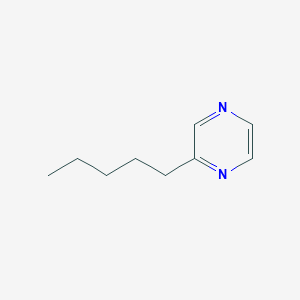
1-(4-Hydroxyphenyl)pyridin-2(1H)-one
Vue d'ensemble
Description
“1-(4-Hydroxyphenyl)pyridin-2(1H)-one” is a chemical compound that has been studied for its potential biological activities . It is known to have a low molecular weight . The compound is also known as 2-((4-hydroxyphenyl)(pyridin-2-yl)methyl)phenol .
Synthesis Analysis
The synthesis of “1-(4-Hydroxyphenyl)pyridin-2(1H)-one” and similar compounds often involves a series of chemical reactions . The exact method of synthesis can vary depending on the desired properties of the final product .Molecular Structure Analysis
The molecular structure of “1-(4-Hydroxyphenyl)pyridin-2(1H)-one” is complex and involves several key components . For example, a suitably sized tri-fluoromethyl was introduced at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with G485 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(4-Hydroxyphenyl)pyridin-2(1H)-one” are complex and require careful control of conditions . The reactions often involve the use of catalysts and specific reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Hydroxyphenyl)pyridin-2(1H)-one” are influenced by its molecular structure . For example, it has a melting point of 204-206°C .Applications De Recherche Scientifique
Manganese Benzoate Complexes : A study found that derivatives of pyridine, such as 4-(hydroxymethyl)pyridine, can be used to create manganese benzoate complexes with mixed-valence properties and strong antiferromagnetic coupling (Stamatatos et al., 2006).
Pharmacological Applications : New heterocycle compounds derived from this class of chemicals have shown promising biological activity. For instance, they have potential for treating children's bronchial pneumonia through TNF- and IL-1 release and NF-B activation (Xiao-fang Ding & Xiao Zhong, 2022).
Antibacterial and Antifungal Properties : Synthesized derivatives such as pyridone and chromenopyridone have shown promising anti-inflammatory, ulcerogenic, and antipyretic properties, indicating potential for future pharmaceutical applications (Fayed et al., 2021).
Non-Linear Optics and Reactivity : A study on a new heterocycle-based molecule, CFPDPPO, derived from this compound, has shown potential applications in non-linear optics, reactivity, and stability (Murthy et al., 2017).
HIV-1 Reverse Transcriptase Inhibition : Certain pyridinone derivatives have been identified as potent non-nucleoside inhibitors of the human immunodeficiency virus type 1 specific reverse transcriptase, offering potential in HIV treatment (Dollé et al., 1995).
Organic Electronics Applications : Imidazole derivatives of 1-(4-Hydroxyphenyl)pyridin-2(1H)-one capable of excited-state intramolecular proton transfer (ESIPT) have been synthesized, demonstrating luminescence in the solid state and potential applications in organic electronics (Shekhovtsov et al., 2023).
Orientations Futures
Propriétés
IUPAC Name |
1-(4-hydroxyphenyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-6-4-9(5-7-10)12-8-2-1-3-11(12)14/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCWDXURTHUZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20475291 | |
| Record name | 1-(4-HYDROXYPHENYL)PYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxyphenyl)pyridin-2(1H)-one | |
CAS RN |
859538-51-5 | |
| Record name | 1-(4-Hydroxyphenyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859538-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-HYDROXYPHENYL)PYRIDIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20475291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



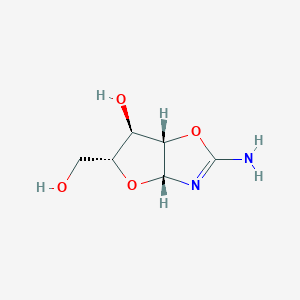
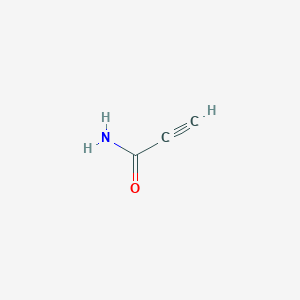
![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)
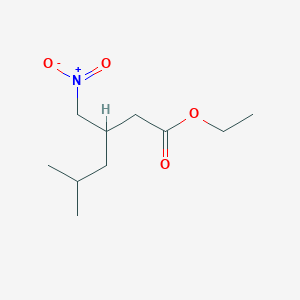
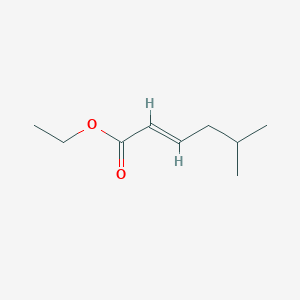
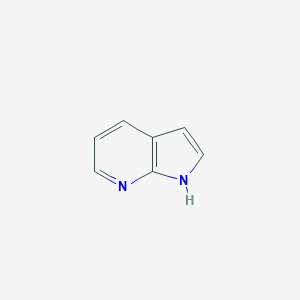
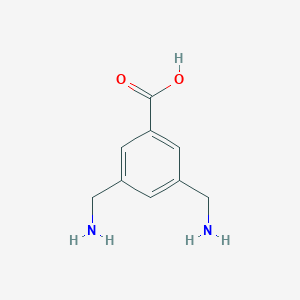

![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)
